3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO4S/c21-13-5-3-12(4-6-13)16-11-24-17-10-14(7-8-15(17)19(16)22)25-20(23)18-2-1-9-26-18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVYEXOLBHPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. This compound features a chromen-4-one core, a thiophene ring, and a chlorophenyl substituent, which contribute to its unique chemical properties and potential biological activities. Its molecular formula is , and it is recognized for its diverse pharmacological applications.
Chemical Structure
The structure of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can be represented as follows:
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities, particularly in the fields of antioxidant and anticancer properties. The following sections detail the findings from various studies.
Anticancer Activity
Several studies have investigated the cytotoxic effects of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate against various cancer cell lines. Notably, it has shown promising results against human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) cell lines.
Cytotoxicity Studies
The cytotoxicity of this compound was assessed using the MTT assay, which measures cell viability. The results indicated that:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate | MCF-7 | 6.40 ± 0.26 |
| 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate | A-549 | 22.09 ± 0.26 |
| Doxorubicin (Reference) | MCF-7 | 9.18 ± 1.12 |
| Doxorubicin (Reference) | A-549 | 15.06 ± 1.08 |
These findings suggest that the compound exhibits higher cytotoxicity compared to the standard drug Doxorubicin, especially against the MCF-7 cell line .
Antioxidant Activity
In addition to its anticancer properties, the compound has been evaluated for its antioxidant potential. Various assays, including DPPH radical scavenging and total antioxidant capacity (TAC), were employed to assess its efficacy:
- DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity, indicating its potential as an antioxidant agent.
- Hydrogen Peroxide Scavenging : It effectively neutralized hydrogen peroxide, further supporting its antioxidant capabilities.
- Total Antioxidant Capacity : The total antioxidant capacity was significantly higher than that of standard antioxidants.
The proposed mechanism through which 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate exerts its biological effects involves interactions with specific cellular targets:
- Binding Affinity : Molecular docking studies indicate that this compound binds effectively to key proteins involved in cancer progression and oxidative stress response.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and biological evaluation of various chromenone derivatives, including the target compound. The study highlighted:
- Synthesis Methodology : Multi-step organic reactions were employed to synthesize the compound with high yields.
- Biological Evaluation : In vitro assays confirmed its potent cytotoxicity and antioxidant properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties are influenced by substituents on the chromene and thiophene moieties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity :
- The 4-chlorophenyl group enhances anticancer activity by promoting hydrophobic interactions with target proteins, as seen in analogs like compound 19b (IC50 < doxorubicin) .
- Replacing the thiophene-2-carboxylate with morpholine-4-carboxylate () improves aqueous solubility but may reduce membrane permeability due to increased polarity .
The target compound’s ester linkage (vs. free carboxylic acid in analogs) enhances metabolic stability by resisting hydrolysis .
Synthetic Accessibility :
- Thiophene-chromene hybrids are typically synthesized via Suzuki-Miyaura coupling or esterification reactions. The presence of electron-withdrawing groups (e.g., Cl, CF3) necessitates optimized catalytic conditions .
Structural Insights :
- Crystallographic studies using tools like SHELXL () reveal that bulky substituents (e.g., trifluoromethyl) introduce steric hindrance, affecting crystal packing and stability .
- Mercury software () enables comparison of intermolecular interactions; for example, morpholine-containing analogs show distinct hydrogen-bonding patterns vs. thiophene esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
